Tributylmethylammonium methyl sulfate
Overview
Description
Tributylmethylammonium methyl sulfate is a quaternary ammonium salt with the molecular formula C₁₄H₃₃NO₄S and a molecular weight of 311.48 g/mol . This compound is commonly used as a phase-transfer catalyst in various chemical reactions, facilitating the transfer of nucleophilic species between immiscible phases, such as organic and aqueous layers .
Scientific Research Applications
Tributylmethylammonium methyl sulfate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Tributylmethylammonium methyl sulfate is an ionic liquid that has been used in various chemical reactions as a catalyst or additive . Its primary targets are the reactants in these chemical reactions, where it facilitates the reaction process and enhances the reaction efficiency .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds and other non-covalent interactions . This interaction can alter the physical and chemical properties of the reactants, such as their solubility and reactivity, thereby promoting the reaction .
Biochemical Pathways
This compound has been used to facilitate the dehydrogenation of ethylene diamine bisborane (EDAB), a process that releases hydrogen . This indicates that the compound can affect the hydrogen production pathway in this specific reaction .
Result of Action
In the context of the dehydrogenation of EDAB, the action of this compound results in the release of hydrogen . This demonstrates the compound’s ability to facilitate chemical reactions and influence their outcomes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound in the reaction mixture can affect the reaction’s efficiency . Additionally, the temperature and pressure conditions of the reaction environment can also impact the compound’s efficacy and stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tributylmethylammonium methyl sulfate is known to facilitate the dehydrogenation of ethylene diamine bisborane (EDAB), a process that involves the release of hydrogen . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in hydrogen metabolism .
Cellular Effects
Given its role in facilitating chemical reactions, it may influence cell function by modulating the activity of enzymes and other proteins involved in these reactions .
Molecular Mechanism
This compound acts as a phase-transfer catalyst, facilitating the movement of nucleophilic species between immiscible phases . This suggests that it may exert its effects at the molecular level by binding to these species and aiding their transport .
Temporal Effects in Laboratory Settings
It has been used in the dehydrogenation of EDAB at a temperature of 105°C under inert conditions, resulting in the release of 2.31 equivalents of hydrogen .
Metabolic Pathways
This compound is involved in the dehydrogenation of EDAB, a process that involves the release of hydrogen . This suggests that it may interact with enzymes and cofactors involved in hydrogen metabolism .
Transport and Distribution
As a phase-transfer catalyst, this compound facilitates the movement of nucleophilic species between immiscible phases . This suggests that it may be involved in the transport and distribution of these species within cells and tissues .
Subcellular Localization
As a phase-transfer catalyst, it may be found in regions of the cell where the movement of nucleophilic species between immiscible phases occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylmethylammonium methyl sulfate can be synthesized by dissolving dimethyl sulfate in anhydrous toluene, followed by the slow dropwise addition of a solution of tributylamine in anhydrous toluene. The mixture is continuously cooled in an ice bath under nitrogen to maintain the reaction conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves mixing solutions of the inorganic salt with the organic linker in a sealed reactor vessel. The reaction mixture is then heated to promote the growth of insoluble frameworks that precipitate as fine crystals .
Chemical Reactions Analysis
Types of Reactions
Tributylmethylammonium methyl sulfate undergoes various types of reactions, including nucleophilic substitution, alkylation, and oxidation .
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves nucleophiles such as halides or hydroxides under mild conditions.
Alkylation: Often carried out using alkyl halides in the presence of a base.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while alkylation can produce higher alkylated ammonium compounds .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium methanesulfonate
- Tetrabutylammonium hydrogensulfate
- Methyltrioctylammonium chloride
- Tetrabutylammonium p-toluenesulfonate
- Tetrabutylammonium tetrafluoroborate
Uniqueness
Tributylmethylammonium methyl sulfate is unique due to its specific combination of a quaternary ammonium ion with a methyl sulfate anion, which provides distinct properties such as high solubility in organic solvents and effective phase-transfer catalysis . This makes it particularly useful in applications where efficient transfer of nucleophilic species is required.
Properties
IUPAC Name |
methyl sulfate;tributyl(methyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMHASWLGDDANN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453188 | |
Record name | Tributylmethylammonium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13106-24-6 | |
Record name | Tributylmethylammonium methyl sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13106-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributylmethylammonium methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributylmethylammonium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylmethylammoniummethylsulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13106-24-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIBUTYLMETHYLAMMONIUM METHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T895DNZ4FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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